4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol
CAS No.: 1435984-70-5
Cat. No.: VC6929738
Molecular Formula: C18H14F2N2O2
Molecular Weight: 328.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1435984-70-5 |
|---|---|
| Molecular Formula | C18H14F2N2O2 |
| Molecular Weight | 328.319 |
| IUPAC Name | 5-[[3-(difluoromethoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23) |
| Standard InChI Key | BEKXISBSKGZURS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F |
Introduction
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic heterocyclic molecule that integrates multiple pharmacologically significant moieties. It belongs to the class of thienopyrimidines and oxadiazoles, which are well-known scaffolds in medicinal chemistry for their diverse biological activities.
This compound is structurally characterized by:
-
A 4-chlorophenyl group, which enhances lipophilicity and potential receptor binding.
-
A 1,2,4-oxadiazole ring, a bioisostere often used to improve metabolic stability.
-
A thieno[3,2-d]pyrimidinone core, a versatile pharmacophore for kinase inhibition and antimicrobial activity.
Synthesis Pathway
The synthesis of this compound typically involves multistep organic reactions:
-
Formation of the oxadiazole ring: The oxadiazole moiety is synthesized via cyclization of hydrazides with chlorinated aromatic aldehydes or acids.
-
Thienopyrimidinone core construction: This step involves condensation reactions between thienyl derivatives and urea or guanidine.
-
Thioether linkage formation: The final step includes nucleophilic substitution to attach the oxadiazole unit to the thienopyrimidinone core via a sulfur bridge.
Biological Activities
Compounds containing similar structural motifs have demonstrated a wide range of biological activities:
-
Antimicrobial Activity:
-
The
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume